molecular formula C15H19NO2 B13459299 1-Benzoyl-4-(oxetan-2-yl)piperidine

1-Benzoyl-4-(oxetan-2-yl)piperidine

Cat. No.: B13459299
M. Wt: 245.32 g/mol
InChI Key: XBJRMSDKVNDKTC-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(oxetan-2-yl)piperidine is a piperidine derivative featuring a benzoyl group at the 1-position and an oxetane ring at the 4-position. Its molecular formula is C₁₅H₁₇NO₂ (molecular weight: 243.30 g/mol) . The compound is commercially available as a building block for medicinal chemistry research, often used in the synthesis of small-molecule inhibitors or receptor-targeted agents.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

[4-(oxetan-2-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C15H19NO2/c17-15(13-4-2-1-3-5-13)16-9-6-12(7-10-16)14-8-11-18-14/h1-5,12,14H,6-11H2

InChI Key

XBJRMSDKVNDKTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2CCO2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzoyl-4-(oxetan-2-yl)piperidine typically involves the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Benzoyl-4-(oxetan-2-yl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(oxetan-2-yl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of 1-benzoyl-4-(oxetan-2-yl)piperidine can be contextualized by comparing it to analogs with modified substituents. Key structural analogs include:

Table 1: Structural Analogs and Their Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Source
This compound Oxetan-2-yl C₁₅H₁₇NO₂ 243.30
1-Benzoyl-4-(thien-2-yl)carbonylpiperidine Thien-2-yl carbonyl C₁₈H₁₇NO₂S 311.40
1-Benzoyl-4-(3,3-difluoro oxetan-2-yl)piperidine 3,3-difluoro oxetan-2-yl C₁₅H₁₅F₂NO₂ 279.29
1-Benzoyl-4-<3-(phenylselenyl)propyl>piperidine Phenylselenyl propyl C₂₁H₂₅NOSe 386.40
  • Oxetane vs. This substitution may enhance binding to enzymes like vesicular ACE, though specific IC₅₀ values for the oxetane variant remain unreported .
  • Fluorinated Oxetane : The 3,3-difluoro oxetane derivative introduces electronegative fluorine atoms, which could improve metabolic stability and membrane permeability compared to the parent compound .
  • Selenium-Containing Analog: The phenylselenylpropyl variant (CAS 155269-96-8) incorporates selenium, a heavier atom that may influence redox activity or binding kinetics in selenoprotein-targeted therapies .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Piperidine Derivatives

Compound Name Boiling Point (°C) Melting Point (°C) Solubility Reference
1-Benzyl-4-piperidone 133-135 (7 mmHg) - Not reported
1-Benzoylpiperidine-4-carboxylic acid - - Moderate in DMSO
N-Benzylpiperidine 90 - Soluble in organic solvents

The oxetane ring in this compound likely confers moderate polarity, balancing solubility in organic solvents and aqueous media. Fluorinated analogs may exhibit lower boiling points due to increased volatility, as seen in difluoro-substituted compounds .

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